Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a difluoromethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Nitration of the Phenyl Ring: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
- Methyl 3-(difluoromethyl)-1-(2-aminophenyl)-1H-pyrazole-4-carboxylate
- Methyl 3-(difluoromethyl)-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the difluoromethyl and nitrophenyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential as a bioactive compound, making it a valuable target for further research and development.
Biological Activity
Methyl 3-(difluoromethyl)-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a novel compound that has garnered attention for its significant biological activity, particularly as an antifungal agent. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with several functional groups:
- Difluoromethyl group
- 2-Nitrophenyl group
- Ester functional group
These structural features contribute to its unique chemical properties and biological activities, particularly in agricultural applications as a fungicide.
The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy metabolism in fungal cells, leading to cell death. Such a mechanism is similar to other compounds within its class, which have demonstrated efficacy against various phytopathogenic fungi.
Antifungal Activity
This compound exhibits potent antifungal activity against a range of plant pathogens. The compound's ability to inhibit key metabolic pathways in fungi makes it effective in agricultural settings. Research indicates that it can be particularly effective against fungi that pose significant threats to crop yields.
Structure-Activity Relationship (SAR)
Molecular docking studies have been conducted to understand better the interactions between this compound and its biological targets. These studies indicate that specific interactions with amino acid residues in SDH enhance binding affinity and inhibitory potency. Furthermore, structure-activity relationship analyses highlight crucial structural features that optimize antifungal properties .
Comparative Analysis with Related Compounds
The following table compares this compound with other pyrazole derivatives:
Compound Name | Unique Features |
---|---|
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Lacks nitro substitution; primarily used as an intermediate in fungicide synthesis. |
Isopyrazam | Known for broad-spectrum antifungal activity; lacks difluoromethyl group. |
Fluxapyroxad | Exhibits high efficacy against specific fungal pathogens; different substituent pattern. |
Benzovindiflupyr | Combines multiple functional groups for enhanced activity; distinct mechanism of action. |
This compound stands out due to its specific combination of substituents that influence both its biological activity and chemical reactivity, making it a valuable candidate for further research and development in agricultural applications .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
Properties
Molecular Formula |
C12H9F2N3O4 |
---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1-(2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H9F2N3O4/c1-21-12(18)7-6-16(15-10(7)11(13)14)8-4-2-3-5-9(8)17(19)20/h2-6,11H,1H3 |
InChI Key |
XNERHFCDEASLKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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